Liothyronine hydrochloride
Overview
Description
Liothyronine hydrochloride is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism and myxedema coma. This compound is known for its potency and rapid onset of action compared to other thyroid hormone replacements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liothyronine hydrochloride is synthesized through a multi-step process that involves the iodination of tyrosine residues. The key steps include:
Iodination: Tyrosine is iodinated to form monoiodotyrosine and diiodotyrosine.
Coupling: These iodinated tyrosines are then coupled to form triiodothyronine.
Purification: The product is purified through crystallization and other separation techniques to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. Key parameters such as temperature, pH, and reaction time are meticulously controlled to optimize yield and quality .
Chemical Reactions Analysis
Types of Reactions
Liothyronine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its iodine content.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include deiodinated metabolites and other modified thyroid hormones .
Scientific Research Applications
Liothyronine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for thyroid hormone assays.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic agent in thyroid function tests.
Industry: Employed in the production of thyroid hormone replacement therapies.
Mechanism of Action
Liothyronine hydrochloride exerts its effects by mimicking the action of natural triiodothyronine. It binds to thyroid hormone receptors in the nucleus of cells, influencing DNA transcription and protein synthesis. This leads to increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: Another synthetic thyroid hormone, but it is a form of thyroxine (T4).
Desiccated Thyroid Extract: Contains both T3 and T4 derived from animal thyroid glands.
Uniqueness
Liothyronine hydrochloride is unique due to its rapid onset of action and higher potency compared to levothyroxine. It is particularly useful in situations where quick correction of hypothyroidism is needed .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEMPWKWYHWPQX-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210299 | |
Record name | Liothyronine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-47-2 | |
Record name | 3,5,3′-Triiodo-L-thyronine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liothyronine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liothyronine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIOTHYRONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66DHO0SET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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